molecular formula C13H23N5O B12184369 N-(propan-2-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide

N-(propan-2-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide

Cat. No.: B12184369
M. Wt: 265.35 g/mol
InChI Key: UDLVTAACBNLZAR-UHFFFAOYSA-N
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Description

Chemical Name: N-(propan-2-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide
CAS Number: 1212423-17-0
Molecular Formula: C₁₃H₂₃N₅O
Molecular Weight: 265.35 g/mol
Key Properties:

  • Density: Predicted 1.23±0.1 g/cm³ .
  • pKa: Estimated 16.12±0.46 .
  • Structure: Features a cyclohexyl group substituted with a tetrazole-methyl moiety and an isopropyl-acetamide side chain.

This compound is characterized by the presence of a 1H-tetrazole ring, a bioisostere for carboxylic acids, which enhances metabolic stability and bioavailability compared to carboxyl-containing analogs . It is commercially available as a dry powder (purity unspecified) and is utilized in pharmaceutical research, particularly in drug discovery targeting neurological or inflammatory pathways .

Properties

Molecular Formula

C13H23N5O

Molecular Weight

265.35 g/mol

IUPAC Name

N-propan-2-yl-2-[1-(tetrazol-1-ylmethyl)cyclohexyl]acetamide

InChI

InChI=1S/C13H23N5O/c1-11(2)15-12(19)8-13(6-4-3-5-7-13)9-18-10-14-16-17-18/h10-11H,3-9H2,1-2H3,(H,15,19)

InChI Key

UDLVTAACBNLZAR-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)CC1(CCCCC1)CN2C=NN=N2

Origin of Product

United States

Biological Activity

N-(propan-2-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Synthesis

The compound features a tetrazole ring, which is known for its diverse biological activities. The synthesis of tetrazole derivatives typically involves multicomponent reactions or cycloaddition methods. For instance, the reaction of nitriles with azides can yield various substituted tetrazoles, which may include compounds like this compound .

Antimicrobial Activity

Research indicates that tetrazole derivatives exhibit significant antimicrobial properties. A study reported that certain tetrazole compounds demonstrated antimicrobial activity against various bacteria, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like penicillin .

Anticancer Properties

In vitro studies have shown that compounds containing tetrazole moieties can inhibit cancer cell proliferation. For example, a series of substituted tetrazoles were evaluated against cancer cell lines, revealing promising cytotoxic effects . The mechanism often involves the induction of apoptosis in cancer cells, making these compounds potential candidates for further development in cancer therapy.

Neuroprotective Effects

Some tetrazole derivatives have been investigated for their neuroprotective effects. In particular, they may modulate neurotransmitter systems or exhibit antioxidant properties that protect neuronal cells from oxidative stress. This area remains an active field of research as scientists explore the therapeutic potential of these compounds in neurodegenerative diseases.

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineResultReference
AntimicrobialStaphylococcus aureusMIC = 31 μg/mL
AnticancerRAW 264.7 (cancer cell line)Significant inhibition of NO secretion
NeuroprotectiveNeuronal cell linesReduction in oxidative stress markers

Scientific Research Applications

Antiparasitic Activity

Tetrazole derivatives have been synthesized and evaluated for their antiparasitic properties. For instance, compounds with tetrazole and triazine structures have shown significant antiamoebic activity against Entamoeba histolytica, with some derivatives exhibiting low cytotoxicity and potent inhibitory effects (IC50 values around 1 μM) . This suggests that N-(propan-2-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide may also possess similar antiparasitic properties due to its tetrazole moiety.

Anticancer Potential

Recent studies have demonstrated that tetrazole derivatives can exhibit anticancer activity. One specific derivative was screened against epidermoid carcinoma (A431) and colon cancer (HCT116) cell lines, showing promising results in inhibiting cell growth while maintaining low toxicity to normal cells . The molecular docking studies indicated favorable binding interactions with cancer-related receptors, which could be relevant for the therapeutic application of this compound in oncology.

Antimicrobial Activity

The antimicrobial properties of tetrazoles have been extensively studied, revealing efficacy against various bacterial strains such as Klebsiella pneumoniae and Staphylococcus aureus, as well as antifungal activity against Candida albicans . Given the structural similarities, this compound may also exhibit antimicrobial effects, warranting further investigation.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial in medicinal chemistry for optimizing drug efficacy. The presence of the tetrazole ring in compounds has been linked to enhanced biological activity due to its ability to act as an N-donor ligand, facilitating interactions with biological targets . The specific configuration of this compound may influence its pharmacodynamics and pharmacokinetics, making it a candidate for further SAR studies.

Synthesis and Evaluation

A study focused on synthesizing various tetrazole derivatives through one-pot reactions has shown that these compounds can be generated efficiently with high yields . The synthesized derivatives were evaluated for their cytotoxicity and antimicrobial activity, providing a framework for assessing the potential of this compound in therapeutic applications.

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of tetrazole compounds to specific receptors involved in disease pathways. For example, a derivative exhibited a binding energy of -6.8687 kcal/mol with CSNK2A1 receptor, indicating strong interactions that could translate into biological activity . Similar studies could be conducted for this compound to elucidate its mechanism of action.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The tetrazole ring and acetamide group participate in nucleophilic substitutions:

Reaction Site Reagents/Conditions Products
Tetrazole N1Alkyl halides (e.g., CH₃I)N-alkylated tetrazoles
Acetamide carbonylGrignard reagents (e.g., RMgX)Tertiary alcohols
Cyclohexyl methylHalogens (Cl₂, Br₂) in CCl₄Haloalkyl derivatives

For instance, alkylation at the tetrazole’s N1 position enhances lipophilicity, altering bioavailability.

Oxidation and Reduction

Functional groups undergo redox transformations:

  • Tetrazole Oxidation : Strong oxidants (e.g., KMnO₄) convert tetrazole to carboxylic acids, though this risks ring degradation.

  • Cyclohexyl Oxidation : Ozone or CrO3 oxidizes the cyclohexyl group to cyclohexanone derivatives .

  • Acetamide Reduction : LiAlH₄ reduces the amide to a primary amine.

Hydrolysis and Stability

The acetamide group hydrolyzes under acidic or basic conditions:

Condition Product Application
6M HCl, refluxCarboxylic acid + amineProdrug activation
NaOH (aq.), 80°CSodium carboxylateSolubility enhancement

Hydrolysis kinetics depend on steric hindrance from the cyclohexyl and propan-2-yl groups, slowing reaction rates compared to simpler acetamides .

Interaction with Metal Catalysts

The tetrazole ring acts as a ligand in coordination chemistry:

Metal Complex Type Application
Cu(II)Square planar complexesCatalytic cross-coupling reactions
Pd(0)σ-ComplexesSuzuki-Miyaura couplings

These interactions enable catalytic applications in synthesizing biaryl structures .

Comparative Reaction Data

Key differences between N-(propan-2-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide and analogs:

Compound Reactivity Profile
N-(4-fluorophenyl)-analogFaster hydrolysis due to electron-withdrawing F substituent
N-cyclohexyl derivativeEnhanced stability in oxidation reactions
Tetrazole-free variantLacks metal-binding capacity

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Substituents

The following table summarizes key structural analogs, highlighting differences in substituents and molecular properties:

Compound Name Substituent Modifications Molecular Formula Molecular Weight (g/mol) Notable Features/Applications References
N-cyclopropyl-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide Cyclopropyl group replaces isopropyl C₁₃H₂₁N₅O 263.34 Reduced steric bulk; potential for improved solubility
N-[4-(propan-2-yl)phenyl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide Addition of para-isopropylphenyl group C₁₉H₂₇N₅O 341.50 Enhanced lipophilicity; possible CNS-targeting applications
N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]-2-[1-(tetrazol-1-ylmethyl)cyclohexyl]acetamide Triazole replaces tetrazole; isopropyl-triazole substitution C₁₅H₂₄N₈O 332.40 Dual heterocyclic system; potential antimicrobial activity
2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]-N-(1,3-thiazol-2-yl)acetamide Thiazole ring replaces isopropyl-acetamide C₁₃H₁₈N₆OS 306.39 Sulfur-containing heterocycle; possible antiparasitic uses
N-{2-[1-(propan-2-yl)-1H-benzimidazol-2-yl]ethyl}-2-[1-(tetrazol-1-ylmethyl)cyclohexyl]acetamide Benzimidazole-ethyl chain replaces isopropyl C₂₂H₃₁N₇O 409.53 Extended aromatic system; likely kinase or protease inhibition

Key Structural and Functional Differences

Tetrazole vs. Triazole/Thiazole Substituents
  • Tetrazole : Exhibits strong hydrogen-bonding capacity and metabolic stability, making it superior to triazole or thiazole in drug design for oral bioavailability .
  • Triazole/Thiazole : These heterocycles may confer antibacterial or antifungal activity but lack the acid mimicry of tetrazoles, limiting their use in enzyme inhibition .
Aliphatic vs. Aromatic Side Chains
  • Isopropyl Group (Target Compound) : Balances lipophilicity and steric hindrance, favoring blood-brain barrier penetration .
Cyclohexyl vs. Cyclopropyl Core
  • Cyclohexyl : Provides conformational rigidity, improving target selectivity .
  • Cyclopropyl : Reduces molecular weight and may enhance solubility but offers less rigidity .

Pharmacological Potential (Inferred from Structural Features)

  • Target Compound: Likely acts as a Cav channel stabilizer or GABA modulator due to structural similarities with suvécaltamide (INN List 122), a known calcium channel stabilizer .
  • Benzimidazole Analog (C₂₂H₃₁N₇O): Potential anticancer agent due to benzimidazole’s DNA intercalation properties .

Preparation Methods

Ugi-Tetrazole Four-Component Reaction

The Ugi-tetrazole reaction is a one-pot method combining aldehydes, amines, isocyanides, and trimethylsilyl azide (TMS-azide) to form tetrazole-containing amides. For the target compound:

  • Aldehyde : Cyclohexanecarbaldehyde introduces the cyclohexyl backbone.

  • Amine : Isopropylamine provides the N-(propan-2-yl) group.

  • Isocyanide : tert-Butyl isocyanide or cyclohexyl isocyanide facilitates amide bond formation.

  • TMS-azide : Generates the tetrazole ring via [2+3] cycloaddition.

Procedure :

  • Combine cyclohexanecarbaldehyde (1.0 mmol), isopropylamine (1.0 mmol), and methanol (2 mL). Stir for 30 min.

  • Add TMS-azide (1.0 mmol) and isocyanide (1.0 mmol). Stir at room temperature for 24 h.

  • Concentrate under reduced pressure and purify via silica gel chromatography (ethyl acetate/hexane, 1:2).

Yield : 45–68% (based on analogous reactions).
Advantages : Atom economy, minimal purification.
Limitations : Requires precise stoichiometry and compatible isocyanides.

Stepwise Synthesis via [2+3] Cycloaddition

Tetrazole Ring Formation

The Huisgen cycloaddition between nitriles and azides is a cornerstone of tetrazole synthesis.

Step 1: Synthesis of Cyclohexylmethyl Azide

  • React cyclohexylmethyl bromide (1.0 mmol) with sodium azide (1.2 mmol) in DMF at 80°C for 12 h.

  • Yield : 85–90%.

Step 2: [2+3] Cycloaddition

  • Combine cyclohexylmethyl azide (1.0 mmol) with acetonitrile (1.5 mmol) and ZnBr₂ (0.1 eq) in toluene at 110°C for 24 h.

  • Yield : 70–75%.

Step 3: Acetic Acid Chain Introduction

  • Hydrolyze the nitrile intermediate (1.0 mmol) with 6M HCl at reflux for 6 h to form 1-(tetrazol-1-ylmethyl)cyclohexaneacetic acid.

  • Yield : 80–85%.

Step 4: Amidation with Isopropylamine

  • Activate the carboxylic acid (1.0 mmol) with EDCl/HOBt (1.2 eq) in DCM. Add isopropylamine (1.5 mmol) and stir for 12 h.

  • Yield : 75–80%.

Alkylation-Amidation Strategies

Bromomethylcyclohexane Intermediate

Step 1: Bromination

  • Treat 1-methylcyclohexaneacetic acid (1.0 mmol) with PBr₃ (1.2 eq) in THF at 0°C→RT for 4 h to form 1-(bromomethyl)cyclohexaneacetic acid.

  • Yield : 88%.

Step 2: Tetrazole Installation

  • React the bromide (1.0 mmol) with sodium azide (1.5 mmol) in DMF at 100°C for 12 h, followed by cycloaddition with acetonitrile (Section 2.1).

  • Yield : 65% (two steps).

Step 3: Amide Coupling

  • Use HATU (1.1 eq) and DIPEA (2.0 eq) to couple the acid (1.0 mmol) with isopropylamine (1.2 mmol) in DMF.

  • Yield : 82%.

Comparative Analysis of Methods

Method Steps Key Reagents Conditions Yield Advantages
Ugi-Tetrazole MCR1Aldehyde, amine, isocyanide, TMS-azideRT, 24 h45–68%One-pot, scalable
Huisgen Cycloaddition4Cyclohexylmethyl azide, acetonitrile110°C, 24 h50–60%High purity, well-established
Alkylation-Amidation3PBr₃, sodium azide, HATU0°C→RT, 12–24 h65–82%Flexibility in intermediate modification

Optimization and Challenges

Solvent and Catalysis

  • Ugi Reaction : Methanol enhances imine formation but may limit solubility of hydrophobic intermediates. Switching to THF/MeCN mixtures improves yields by 15%.

  • Cycloaddition : ZnBr₂ increases reaction rate by 40% compared to uncatalyzed conditions.

Purification Techniques

  • Silica gel chromatography remains standard, but preparative HPLC (C18 column, acetonitrile/water) achieves >98% purity for pharmaceutical applications.

Scalability

  • Patent WO2019016828A1 highlights kilogram-scale production using hydrogenation and coupling steps, achieving 78% overall yield .

Q & A

Basic: What synthetic strategies are recommended for preparing N-(propan-2-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide?

Methodological Answer:
The compound can be synthesized via 1,3-dipolar cycloaddition (click chemistry) between an azide and alkyne, followed by functionalization of the acetamide group. For example:

  • Step 1: Synthesize the cyclohexyl-tetrazole intermediate by reacting a cyclohexylmethyl azide with a terminal alkyne (e.g., propargyl bromide) using Cu(OAc)₂ as a catalyst in a solvent system like tert-BuOH:H₂O (3:1) .
  • Step 2: Introduce the acetamide moiety via nucleophilic substitution or amidation. For instance, react the tetrazole intermediate with 2-bromoacetamide derivatives in the presence of a base like K₂CO₃ .
  • Purification: Use recrystallization (ethanol) or column chromatography (hexane:ethyl acetate) .

Key Data:

  • Typical Yields: 78–85% for analogous tetrazole-acetamide derivatives .
  • Catalyst Optimization: Cu(OAc)₂ (10 mol%) improves regioselectivity in cycloaddition .

Advanced: How can conformational analysis of the cyclohexyl-tetrazole moiety impact biological activity?

Methodological Answer:
The chair conformation of the cyclohexyl ring influences spatial orientation of the tetrazole group, affecting binding to biological targets (e.g., enzymes or receptors).

  • Computational Modeling: Use DFT calculations (e.g., Gaussian 09) to analyze energy minima and substituent axial/equatorial preferences .
  • NMR Analysis: Compare coupling constants (J values) in 1H^1H NMR to infer ring puckering. For example, axial protons on cyclohexane show distinct splitting patterns (e.g., δ 1.2–2.0 ppm, multiplet) .
  • Biological Correlation: Test docking scores (AutoDock Vina) against target proteins (e.g., voltage-gated ion channels) to link conformation-activity relationships .

Key Finding:

  • Tetrazole-methyl groups in equatorial positions enhance hydrogen bonding with Arg/Lys residues in receptor pockets .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • IR Spectroscopy: Confirm tetrazole (C=N stretch, ~1599 cm⁻¹) and acetamide (C=O stretch, ~1671 cm⁻¹) functionalities .
  • 1H/13C^1H/^{13}C NMR: Identify cyclohexyl protons (δ 1.2–2.5 ppm), tetrazole protons (δ 8.3–9.4 ppm), and acetamide carbonyl (δ ~165 ppm) .
  • HRMS: Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

Example Data:

  • Tetrazole Proton: δ 8.36 ppm (s, 1H, triazole) in DMSO-d₆ .
  • Acetamide Carbonyl: δ 165.0 ppm in 13C^{13}C NMR .

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:
Contradictions may arise from assay conditions (e.g., pH, solvent) or impurity profiles .

  • Reproducibility Checks:
    • Use standardized assays (e.g., IC₅₀ in triplicate) with controls (e.g., DMSO ≤1% v/v).
    • Characterize impurities via LC-MS and compare batch-to-batch variability .
  • Meta-Analysis: Cross-reference data with structurally similar compounds (e.g., N-phenylacetamide derivatives) to identify trends .

Case Study:

  • U-47700 (a structural analog) shows µ-opioid receptor affinity (Ki = 7.5 nM), but batch-dependent cytotoxicity requires LC-MS purity validation ≥95% .

Basic: What computational tools predict the compound’s pharmacokinetic properties?

Methodological Answer:

  • SwissADME: Predict logP (lipophilicity), bioavailability, and BBB permeability based on SMILES input .
  • PASS Online: Forecast biological activities (e.g., anticonvulsant, anti-inflammatory) using structural descriptors .
  • Molecular Dynamics (GROMACS): Simulate membrane permeation or protein-ligand stability over 100-ns trajectories .

Key Prediction:

  • High logP (~3.5) suggests moderate blood-brain barrier penetration .

Advanced: How to optimize regioselectivity in tetrazole functionalization?

Methodological Answer:
Regioselectivity in tetrazole alkylation depends on catalyst choice and steric effects .

  • Catalyst Screening: Compare Cu(I) vs. Ru(II) catalysts for N1 vs. N2 alkylation .
  • Steric Guidance: Bulky substituents (e.g., cyclohexyl) favor N1 selectivity by hindering alternative pathways .
  • Kinetic Monitoring: Use in-situ IR or HPLC to track reaction progress and intermediate formation .

Data-Driven Insight:

  • Cu(OAc)₂ yields >90% N1-regioisomers in cyclohexyl-tetrazole derivatives .

Basic: What are the stability considerations for this compound?

Methodological Answer:

  • Thermal Stability: Perform TGA/DSC to identify decomposition points (>200°C typical for acetamides) .
  • Hydrolytic Stability: Test in PBS (pH 7.4) at 37°C; tetrazoles are prone to hydrolysis under acidic/basic conditions .
  • Storage: Store at –20°C under argon, with desiccants to prevent moisture absorption .

Advanced: How to design SAR studies for cyclohexyl-tetrazole analogs?

Methodological Answer:

  • Scaffold Modifications: Vary substituents on the cyclohexyl (e.g., methyl, fluorine) and acetamide (e.g., isopropyl vs. phenyl) groups .
  • Bioisosteric Replacement: Replace tetrazole with 1,2,4-triazole or carboxylate to compare potency .
  • In Vivo Validation: Use rodent models for lead compounds showing IC₅₀ <10 µM in vitro .

SAR Insight:

  • N-(propan-2-yl) enhances metabolic stability vs. N-phenyl in hepatic microsome assays .

Basic: What solvents are compatible with this compound?

Methodological Answer:

  • Polar Solvents: DMSO, DMF (for reactions), ethanol (for recrystallization).
  • Non-Polar Solvents: Ethyl acetate, dichloromethane (for extraction).
  • Avoid: Chloroform (risk of tetrazole degradation) .

Advanced: How to address low yields in multi-step syntheses?

Methodological Answer:

  • Intermediate Trapping: Use quenching agents (e.g., NH₄Cl) to stabilize reactive intermediates .
  • Flow Chemistry: Improve efficiency for high-risk steps (e.g., azide-alkyne cycloaddition) .
  • DoE Optimization: Apply Design of Experiments (DoE) to variables like temperature, catalyst loading, and solvent ratio .

Case Study:

  • Optimizing tert-BuOH:H₂O ratio (3:1→4:1) increased cycloaddition yield from 70% to 85% .

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